Methyl 2-amino-3-isobutoxybenzoate

Description

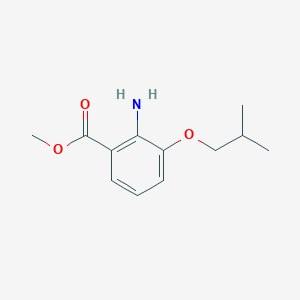

Methyl 2-amino-3-isobutoxybenzoate is a substituted methyl benzoate derivative characterized by an amino group at the 2-position and an isobutoxy group at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including esterification and substitution processes, as exemplified by procedures for analogous methyl 2-benzoylamino-3-oxobutanoate derivatives .

Properties

IUPAC Name |

methyl 2-amino-3-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)7-16-10-6-4-5-9(11(10)13)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJBMICTZOAXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl Esters of Substituted Benzoates

Methyl 2-amino-3-isobutoxybenzoate shares functional group similarities with other methyl esters, such as methyl laurate (dodecanoic acid methyl ester) and communic acid methyl esters. Key distinctions arise from substituent effects:

*Calculated based on structural formula.

- Physicochemical Properties: Methyl laurate, a linear aliphatic ester, exhibits higher hydrophobicity compared to aromatic esters like this compound, which has polar amino and ether groups enhancing solubility in polar solvents .

- Synthetic Complexity: The synthesis of this compound requires regioselective substitution, akin to methods for methyl 2-benzoylamino-3-arylaminobut-2-enoates, where catalytic PTSA or PPA is used to achieve high yields . In contrast, simpler esters like methyl laurate are synthesized via direct esterification of fatty acids .

Functional Analog: 2-Aminobenzamides

2-Aminobenzamide derivatives, such as those in , share the 2-amino aromatic motif but replace the ester group with an amide. This substitution significantly alters bioactivity and stability:

- Bioactivity: 2-Aminobenzamides are extensively studied as enzyme inhibitors (e.g., PARP inhibitors) due to their hydrogen-bonding capacity, whereas methyl esters like the target compound may exhibit herbicidal activity via different mechanisms .

- Stability: The ester group in this compound is more hydrolytically labile than the amide bond in 2-aminobenzamides, impacting shelf-life and metabolic pathways .

Analytical Characterization

Gas chromatography (GC) data for resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) show retention time variations dependent on branching and functional groups . This compound, with its aromatic backbone and polar substituents, would likely exhibit distinct retention behavior compared to terpene-based esters.

Key Research Findings and Implications

- Synthetic Efficiency: The use of PPA or PTSA catalysts in related syntheses suggests that this compound could be optimized for industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.